N-Nitrosobis(2,2-dinitropropyl)amine

Description

N-Nitrosobis(2-hydroxypropyl)amine (BHP, CAS: 53609-64-6) is a potent pancreatic carcinogen extensively studied in rodent models. It induces ductal adenocarcinomas in the pancreas of Syrian hamsters and rats, with additional tumorigenic effects in the liver, lungs, and gastrointestinal tract . BHP can be synthesized endogenously when precursor amines like bis(2-hydroxypropyl)amine (DHPA) react with nitrites, demonstrating carcinogenicity comparable to exogenous administration . Its environmental presence is linked to industrial processes and cosmetics, necessitating specialized detection methods such as high-pressure liquid chromatography .

Properties

CAS No. |

28464-26-8 |

|---|---|

Molecular Formula |

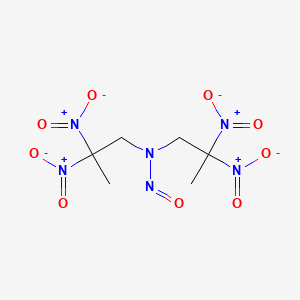

C6H10N6O9 |

Molecular Weight |

310.18 g/mol |

IUPAC Name |

N,N-bis(2,2-dinitropropyl)nitrous amide |

InChI |

InChI=1S/C6H10N6O9/c1-5(9(14)15,10(16)17)3-8(7-13)4-6(2,11(18)19)12(20)21/h3-4H2,1-2H3 |

InChI Key |

PQLZMPIPNSKOKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosobis(2,2-dinitropropyl)amine can be synthesized through the nitrosation of bis(2,2-dinitropropyl)amine. This process typically involves the reaction of bis(2,2-dinitropropyl)amine with a nitrosating agent such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the compound’s energetic nature and potential hazards associated with its synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosobis(2,2-dinitropropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles can be used to replace the nitroso group.

Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitroso compounds .

Scientific Research Applications

N-Nitrosobis(2,2-dinitropropyl)amine has several scientific research applications:

Chemistry: It is studied for its energetic properties and potential use in propellants and explosives.

Biology: Research explores its effects on biological systems, including its mutagenic and carcinogenic potential.

Medicine: Investigations into its potential therapeutic applications and toxicological effects.

Industry: Used in the development of high-energy materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of N-Nitrosobis(2,2-dinitropropyl)amine involves the decomposition of the nitroso and nitro groups, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and cellular membranes, resulting in mutagenic and cytotoxic effects. The compound’s reactivity is influenced by the steric and electronic properties of its functional groups .

Comparison with Similar Compounds

N-Nitrosobis(2-oxopropyl)amine (BOP)

- Carcinogenic Potency: BOP (CAS: 60599-38-4) is the most potent pancreatic carcinogen among nitrosamines, inducing ductal adenocarcinomas in Syrian hamsters within 13 weeks of exposure . Compared to BHP, BOP requires lower doses to achieve similar tumor incidences and exhibits greater specificity for pancreatic tissue .

- Metabolism : BOP undergoes metabolic activation via α-hydroxylation, generating reactive intermediates like diazomethane, which alkylate DNA (forming 7-methylguanine and O⁶-methylguanine adducts) . It is also metabolized into HPOP and N-nitrosomethyl(2-oxopropyl)amine (MOP), a methylating agent linked to nasal and liver tumors .

- Tumor Spectrum : Beyond the pancreas, BOP induces hepatic, renal, and vascular tumors but rarely affects the respiratory tract .

N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)

- Role as a Metabolite: HPOP is a key metabolite of both BHP and BOP, acting as a proximate carcinogen .

- Carcinogenicity: HPOP induces pancreatic ductal adenocarcinomas with invasive tendencies and causes tumors in the liver, gallbladder, and nasal cavity—a broader organotropism than BOP .

- Mutagenicity : HPOP exhibits stronger mutagenic activity in V79 cell assays compared to BOP, likely due to enhanced DNA alkylation efficiency .

N-Nitroso-2,6-dimethylmorpholine (NNDM)

- Metabolic Profile : NNDM is metabolized by pancreatic microsomes into BHP, HPOP, and BOP, highlighting interconnections among these compounds .

Comparative Data Table

Mechanistic and Structural Insights

- Structural Influence: The substitution of hydroxyl (-OH) vs. carbonyl (oxo, =O) groups dictates metabolic pathways. BOP’s oxo groups facilitate rapid α-hydroxylation and DNA alkylation, enhancing its potency . In contrast, BHP’s hydroxyl groups may slow activation, reducing carcinogenic efficiency .

- Species Differences: Syrian hamsters are uniquely susceptible to pancreatic carcinogenesis by these nitrosamines, whereas rats show greater resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.